2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE
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Overview
Description
2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE is an organic compound with the molecular formula C14H9N3O2 It is characterized by the presence of a nitro group attached to a benzylideneamino moiety, which is further connected to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia or primary amines for amide formation, water for hydrolysis to carboxylic acids.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-({4-Aminobenzylidene}amino)benzonitrile.
Substitution: 2-({4-Nitrobenzylidene}amino)benzamide, 2-({4-Nitrobenzylidene}amino)benzoic acid.
Oxidation: 2-({4-Nitrobenzylidene}amino)benzoic acid.
Scientific Research Applications
2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE is largely dependent on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzylidene moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules. The nitrile group can also participate in nucleophilic addition reactions, making the compound versatile in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-Hydroxy-5-nitrobenzylidene}amino)benzonitrile
- 4-[(2-Nitrobenzylidene)amino]benzonitrile
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo selective chemical transformations and its utility as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H9N3O2 |
---|---|
Molecular Weight |
251.24g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9N3O2/c15-9-12-3-1-2-4-14(12)16-10-11-5-7-13(8-6-11)17(18)19/h1-8,10H |
InChI Key |
KFPDDQGVALWKMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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